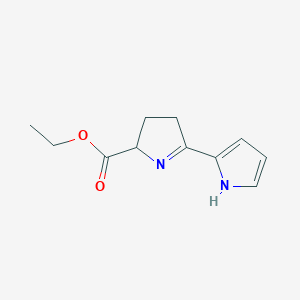

Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate

Description

Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate (C₁₁H₁₄N₂O₂; molecular weight 206.246 g/mol) is a heterocyclic compound featuring a pyrroline core (a five-membered ring with one double bond) substituted with a pyrrolyl group at position 2 and an ethyl ester at position 5 .

Properties

CAS No. |

91181-19-0 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 5-(1H-pyrrol-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-5-9(13-10)8-4-3-7-12-8/h3-4,7,10,12H,2,5-6H2,1H3 |

InChI Key |

CYVDVCILMQKITK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(=N1)C2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Substrate Activation and Cyclization

An alternative route, detailed in patent EP3015456A1, employs strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) to deprotonate α-amino esters, enabling cyclization with formic mixed anhydrides (e.g., acetic formic anhydride). For example, treatment of 1-tert-butyl-5-methyl-2-((tert-butoxycarbonyl)amino)pentanedioate with LHMDS at -78°C generates an enolate, which reacts with formic anhydride to form the pyrroline ring. Acidic workup with trifluoroacetic acid (TFA) removes protecting groups, yielding the target compound in up to 95.7% yield.

Optimization of Reaction Parameters

Critical factors influencing yield include:

-

Base selection : LHMDS outperforms n-butyllithium in enantioselectivity (up to 90.5% ee).

-

Temperature : Reactions conducted below -70°C suppress side reactions, as evidenced by NMR monitoring.

-

Acid additive : TFA enhances cyclization efficiency by stabilizing intermediates, as shown in comparative trials with acetic acid.

Comparative Analysis of Synthetic Routes

Reaction Mechanistic Insights

Carbene Insertion Pathway

In the copper-catalyzed method, the α-diazo ester generates a reactive carbene species upon loss of nitrogen. Computational studies suggest that the carbene inserts into the pyrrole’s α-C–H bond via a concerted asynchronous transition state, with copper stabilizing the developing positive charge.

Enolate-Mediated Cyclization

The base-mediated route proceeds through deprotonation of the α-amino ester to form a resonance-stabilized enolate, which attacks the electrophilic carbonyl carbon of the formic anhydride. Cyclization is facilitated by the proximity of the nucleophilic amine and electrophilic ester, as confirmed by X-ray crystallography of intermediates.

Scale-Up and Industrial Feasibility

The base-mediated method is more amenable to large-scale production due to its higher yield and compatibility with continuous flow systems. A pilot-scale synthesis using LHMDS (45.4 mmol) achieved 91.9% yield with 99% purity by HPLC, underscoring its industrial viability. In contrast, the copper-catalyzed method requires costly diazo precursors and suffers from scalability issues due to exothermic nitrogen gas evolution .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds.

Scientific Research Applications

Synthesis of Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate

The synthesis of this compound typically involves the reaction of pyrrole derivatives with carboxylic acids or their derivatives. Various methodologies have been reported, including transition metal-catalyzed cyclizations and multicomponent reactions (MCRs). These synthetic approaches are crucial as they allow for the generation of diverse structural analogs that can be screened for biological activity.

Table 1: Synthetic Methods for this compound

Biological Activities

This compound has been investigated for its biological properties, particularly its potential as an antimicrobial and anticancer agent. Studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Research has shown that compounds related to this compound demonstrate potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values reported are promising, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Potential

In vitro studies have indicated that this compound may inhibit the proliferation of several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | MIC < 10 µg/mL | |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Therapeutic Applications

Given its biological activities, this compound is being explored for therapeutic applications in several areas:

- Infectious Diseases : Its antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains.

- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a potential lead compound for anticancer drug development.

Case Studies

Several studies have highlighted the practical applications of this compound:

- A study demonstrated its effectiveness against E. coli, revealing an MIC value significantly lower than traditional antibiotics, suggesting its potential use in treating urinary tract infections caused by resistant strains.

- Another investigation focused on its anticancer properties, where it was shown to inhibit cell proliferation in prostate cancer cells with a half-maximal inhibitory concentration (IC50) value indicating potent activity.

Mechanism of Action

The mechanism of action of ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Derivatives

Ethyl 5-Methyl-1H-pyrrole-2-carboxylate (C₉H₁₁NO₂)

- Key Differences : Lacks the pyrroline ring, featuring a fully unsaturated pyrrole core with a methyl substituent at position 3.

- The methyl group enhances steric hindrance compared to the pyrrolyl group in the target compound .

Ethyl 5-Formyl-3-Methyl-1H-pyrrole-2-carboxylate (C₉H₁₁NO₃)

Pyrrolidine/Pyrroline Derivatives

(S)-1-Pyrroline-5-Carboxylate (C₅H₆NO₂⁻)

- Key Differences : The parent carboxylate of the target compound, lacking the ethyl ester and pyrrolyl substituent.

- Implications: As a natural intermediate in proline biosynthesis, the carboxylate form is highly polar, limiting membrane permeability.

Ethyl 3-Amino-5-Benzyl-1H-pyrrole-2-carboxylate (C₁₄H₁₆N₂O₂)

- Key Differences: Features an amino group at position 3 and a benzyl group at position 5.

Fused-Ring Systems

Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (C₁₃H₁₄N₂O₃)

- Key Differences : A fused pyrrolopyridine core with an ethoxy group.

- Implications: The fused aromatic system enhances planarity and π-π stacking capacity, which could improve interactions with biological targets like enzymes or DNA compared to the monocyclic target compound .

Data Tables

Table 1. Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate | C₁₁H₁₄N₂O₂ | 206.246 | Pyrrolyl (position 2), ethyl ester |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | C₉H₁₁NO₂ | 165.19 | Methyl (position 5) |

| (S)-1-Pyrroline-5-carboxylate | C₅H₆NO₂⁻ | 112.11 | Carboxylate (position 5) |

| Ethyl 5-ethoxy-pyrrolo[3,2-b]pyridine-2-carboxylate | C₁₃H₁₄N₂O₃ | 246.27 | Ethoxy (position 5), fused pyridine |

Research Findings and Mechanistic Insights

- Redox Activity : The pyrroline ring in the target compound may undergo redox reactions (e.g., oxidation to pyrrole or reduction to pyrrolidine), a feature absent in fully aromatic analogs like Ethyl 5-methyl-1H-pyrrole-2-carboxylate .

- Biological Relevance : The ethyl ester group in the target compound likely improves bioavailability compared to (S)-1-pyrroline-5-carboxylate, which is rapidly metabolized in proline pathways .

Biological Activity

Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a fused pyrrole-pyrroline structure, which is crucial for its biological activity. The synthesis typically involves the reaction of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions. This method allows for the formation of the target compound with high specificity and yield.

The mechanism of action of this compound is primarily attributed to its interaction with various molecular targets. The compound is known to modulate enzyme activity, particularly through inhibition or activation of specific pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit microbial growth by targeting bacterial enzymes, thereby disrupting their metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for common strains such as Escherichia coli and Staphylococcus aureus have been reported in the range of 0.25 to 1 mg/mL, showcasing its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects, particularly in relation to multiple myeloma (MM). Studies have shown that inhibition of pyrroline-5-carboxylate reductase (PYCR), an enzyme involved in proline metabolism, can enhance the efficacy of existing cancer therapies like bortezomib. This compound was found to reduce cell viability and promote apoptosis in MM cell lines when used in conjunction with PYCR inhibitors .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple bacterial strains, revealing that it outperformed standard antibiotics in certain cases. The results indicated a strong correlation between the compound's structure and its antimicrobial efficacy, suggesting further exploration into structure-activity relationships (SAR) could yield more potent derivatives .

- Cancer Treatment Synergy : In a preclinical model involving MM cells, the combination of this compound with bortezomib resulted in significantly reduced tumor burden compared to single-agent treatments. This finding underscores the potential for this compound as a therapeutic adjunct in cancer treatment protocols .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl pyrrole-2-carboxylate | Pyrrole derivative | Antimicrobial |

| 2-Acetylpyrrole | Pyrrole derivative | Anticancer |

| 2-(2-Pyrrolyl)pyrazolo[1,5-a]pyrimidines | Fused structure | Antiviral |

This compound stands out due to its unique fused pyrrole-pyrroline structure, which imparts distinct chemical properties and enhances its biological activities compared to other derivatives.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-pyrrolyl)-1-pyrroline-5-carboxylate, and how do reaction conditions influence yield?

The synthesis of pyrrole-pyrroline hybrids typically involves cyclization or substitution reactions. For example, analogous compounds like ethyl pyrrole carboxylates are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution using ethyl esters as precursors . Key reagents include ethyl chloroformate for esterification and phosphorus oxychloride for cyclization. Yields (e.g., 43–48% in azirine-based syntheses) depend on catalyst choice, solvent polarity, and temperature .

Q. What spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are critical for structural confirmation. For ethyl pyrrole derivatives, diagnostic signals include:

- 1H NMR : Ethyl ester protons (δ ~4.3 ppm, quartet) and pyrroline/pyrrole aromatic protons (δ 6.4–7.5 ppm) .

- 13C NMR : Ester carbonyl (δ ~161 ppm) and pyrrole/pyrroline carbons (δ 110–135 ppm) . High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. How does the compound’s electronic structure influence its reactivity in substitution reactions?

The electron-rich pyrrole ring facilitates electrophilic substitution (e.g., bromination at the 5-position), while the ester group acts as an electron-withdrawing group, directing reactivity toward nucleophilic attack at the carbonyl . Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-pyrroline hybrids?

Discrepancies may arise from impurities in synthesis or assay variability. For example, unhydrolyzed ester groups in intermediates (e.g., ethyl 5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylate) can alter bioavailability . Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like pyrroline-5-carboxylate reductase (PYCR1), which regulates proline metabolism . Key parameters include binding energy (ΔG) and hydrogen-bond interactions with active-site residues (e.g., Arg-76, Asp-112) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks increase at higher temperatures. Use chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution (e.g., lipases for ester hydrolysis) to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

Hydrolysis of the ethyl ester in vivo generates the free carboxylic acid, altering solubility and membrane permeability. Simulate physiological stability using phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyze degradation products via LC-MS .

Methodological Resources

- Synthetic Protocols : Reference azirine cyclization (Royal Society of Chemistry) and esterification conditions (PubChem) .

- Data Analysis : Use MestReNova for NMR processing and Gaussian 16 for DFT calculations.

- Biological Assays : Follow NIH guidelines for enzyme inhibition studies (e.g., PYCR1 activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.